4-Fluorobenzhydrol

Asymmetric synthesis Chiral benzhydrols Catalytic reduction

4-Fluorobenzhydrol (CAS 365-22-0) is a para-fluorine-substituted diarylmethanol featuring a Hammett σp constant of 0.062, providing the optimal electronic balance for NNRTI synthesis. Unlike unsubstituted benzhydrol (lacking fluorine-mediated electronic modulation) or 4-chlorobenzhydrol (excessive electron withdrawal at σp=0.227, causing ring deactivation and metabolic liabilities), the C-F bond (485 kJ/mol, 43% stronger than C-Cl) ensures superior chemical stability under acidic and oxidative conditions. This differentiation is critical for chiral resolution and cross-coupling applications. Procure with certified ≥97% purity for reliable GMP intermediate qualification.

Molecular Formula C13H11FO
Molecular Weight 202.22 g/mol
CAS No. 365-22-0
Cat. No. B154427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzhydrol
CAS365-22-0
Synonyms4-Fluoro-α-phenyl-benzenemethanol;  (4-Fluorophenyl)phenylmethanol;  (p-Fluorophenyl)phenylcarbinol;  (±)-(4-Fluorophenyl)phenylmethanol;  (±)-1-(p-Fluorophenyl)-1-phenylmethanol;  4-Fluoro-α-phenylbenzenemethanol
Molecular FormulaC13H11FO
Molecular Weight202.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O
InChIInChI=1S/C13H11FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H
InChIKeyMZQRXCOFRPWTPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzhydrol (CAS 365-22-0): A Specialized Diaryl Methanol Intermediate for NNRTI Synthesis and Fluorinated Drug Scaffolds


4-Fluorobenzhydrol (CAS 365-22-0), also known as (4-fluorophenyl)phenylmethanol, is a halogenated secondary diaryl methanol with the molecular formula C13H11FO and molecular weight 202.22 g/mol . This compound serves as a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment and is employed in the preparation of fluorinated tropane analogs and other biologically active diarylmethane derivatives [1]. The para-fluorine substitution imparts distinct physicochemical and electronic properties—including a Hammett σp constant of 0.062—that differentiate it from unsubstituted benzhydrol (σp of H = 0) and the more electron-withdrawing 4-chlorobenzhydrol (σp = 0.227), enabling selective reactivity profiles in cross-coupling and nucleophilic substitution reactions [2].

4-Fluorobenzhydrol Procurement Rationale: Why Unsubstituted or Chlorinated Analogs Cannot Be Interchanged Without Loss of Function


Halogen substitution on the benzhydrol scaffold is not a trivial structural variation; it fundamentally alters electronic density, hydrogen bonding capacity, metabolic stability, and reaction outcomes [1]. Unsubstituted benzhydrol lacks the fluorine-mediated electronic modulation required for optimal binding to certain NNRTI targets and fails to provide the chiral resolution characteristics needed in asymmetric synthesis applications [2]. Conversely, 4-chlorobenzhydrol exhibits excessive electron-withdrawing character (σp = 0.227) that can deactivate the phenyl ring toward electrophilic substitution, reduce nucleophilic reactivity, and introduce undesirable metabolic liabilities due to potential CYP450-mediated oxidation pathways not observed with fluorine [3]. Furthermore, the C-F bond imparts superior bond strength (approximately 485 kJ/mol) compared to C-Cl (340 kJ/mol), conferring enhanced chemical stability under acidic and oxidative reaction conditions that may degrade chlorinated analogs . These material differences preclude generic substitution and underscore the need for specification-driven procurement.

4-Fluorobenzhydrol Differential Evidence: Quantitative Performance Metrics vs. Structural Analogs


Synthetic Yield in Catalytic Asymmetric Reduction of para-Fluorinated Benzophenones

Under catalytic enantioselective borohydride reduction conditions using optically active ketoiminatocobalt(II) complexes, 4-fluorobenzophenone was reduced to 4-fluorobenzhydrol in 95% yield with 14% enantiomeric excess (ee) . In contrast, ortho-fluorinated benzophenone substrates in the same catalytic system achieved substantially higher enantioselectivities ranging from 88% to 96% ee, although with comparable yields . This data indicates that while the para-fluoro substitution enables high chemical yield (95%), it does not facilitate the same level of chiral induction observed with ortho-fluorination, providing a clear selection criterion for synthetic chemists prioritizing yield over enantiomeric purity in racemic intermediate preparation.

Asymmetric synthesis Chiral benzhydrols Catalytic reduction

Carbon-Fluorine Bond Strength and Chemical Stability vs. Chlorinated Benzhydrol Analogs

The C-F bond in aryl fluorides exhibits a bond dissociation energy of approximately 485 kJ/mol, which is 145 kJ/mol (43%) greater than the C-Cl bond energy of 340 kJ/mol . This substantial bond strength difference translates directly to enhanced chemical stability under nucleophilic attack, acid-catalyzed substitution, and oxidative conditions. In halogenated methanol model systems (CFxH3-xOH vs. CClxH3-xOH), ab initio molecular orbital calculations demonstrate that fluorine substituents increase O-H bond strength to a greater extent than chlorine substituents due to negative hyperconjugation effects [1]. For 4-fluorobenzhydrol, this manifests as superior resistance to benzylic oxidation and acid-catalyzed dehydration compared to 4-chlorobenzhydrol, which undergoes more rapid elimination under identical conditions.

Organofluorine chemistry Bond dissociation energy Chemical stability

Hammett Substituent Constant and Electronic Modulation in NNRTI Scaffold Design

The para-fluorine substituent on 4-fluorobenzhydrol carries a Hammett σp constant of 0.062, representing a modest electron-withdrawing effect [1]. This stands in contrast to unsubstituted benzhydrol (σp of H = 0.00) and 4-chlorobenzhydrol (σp = 0.227). In the context of NNRTI pharmacophore design—where 4-fluorobenzhydrol serves as a key intermediate—this intermediate σp value provides a critical electronic balance: sufficient electron-withdrawal to enhance binding pocket interactions without the excessive deactivation of the aromatic ring toward electrophilic substitution that occurs with the chloro analog (which shows reduced reactivity due to decreased electron density) [2]. Studies on acid-catalyzed methanolysis of substituted benzhydrols confirm that reaction rates correlate linearly with Hammett σ⁺ parameters, with electron-withdrawing groups accelerating SN1-type substitution through carbocation stabilization [3].

Medicinal chemistry Structure-activity relationship NNRTI development

Chromatographic Resolution and Analytical Differentiation from Chlorinated Impurities

Commercially available 4-fluorobenzhydrol is supplied with documented purity specifications of 97% (Aladdin Scientific) and 99% (Amadis Chemical), as verified by HPLC analysis . The fluorine substitution provides a distinct reversed-phase HPLC retention profile compared to the chlorinated analog (4-chlorobenzhydrol), enabling unambiguous resolution of potential cross-contamination in multi-intermediate synthetic workflows. The electron-withdrawing fluoro substituent alters the compound‘s lipophilicity and polar surface area such that baseline separation from unsubstituted benzhydrol and 4-chlorobenzhydrol is achievable using standard C18 reversed-phase columns with UV detection at 210–254 nm .

Analytical chemistry HPLC separation Purity specification

Optimal Deployment Scenarios for 4-Fluorobenzhydrol Based on Differentiated Performance


Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Requiring Balanced Electronic Modulation

Deploy 4-fluorobenzhydrol as the diarylmethanol core intermediate in NNRTI synthesis where a Hammett σp of 0.062 provides optimal electronic balance. This substitution enables sufficient binding pocket interaction without the excessive ring deactivation that would impede subsequent cross-coupling or etherification steps (as occurs with 4-chlorobenzhydrol, σp = 0.227) [1]. The documented synthetic routes to NNRTI candidates specifically utilize 4-fluorobenzhydrol for this purpose, and the compound is commercially supplied with 97–99% purity suitable for GMP intermediate qualification .

Racemic Building Block Synthesis Requiring High Chemical Yield Over Enantiomeric Purity

In catalytic enantioselective borohydride reduction systems using cobalt(II) catalysts, 4-fluorobenzhydrol precursor (4-fluorobenzophenone) delivers 95% yield with only 14% enantiomeric excess [1]. This profile makes 4-fluorobenzhydrol particularly valuable for applications where high chemical throughput is prioritized over stereochemical control, such as early-stage structure-activity relationship (SAR) library synthesis of fluorinated diarylmethane analogs. In contrast, ortho-fluorinated substrates in identical conditions produce 88–96% ee, indicating that para-fluoro selection deliberately trades stereoselectivity for yield maximization [1].

Synthetic Routes with Acidic Workup or Extended Ambient Storage Requirements

When synthetic protocols involve strongly acidic workup conditions or require intermediates with extended shelf-life under ambient storage, 4-fluorobenzhydrol offers superior stability compared to 4-chlorobenzhydrol. The C-F bond strength of 485 kJ/mol is 43% greater than the C-Cl bond (340 kJ/mol), conferring enhanced resistance to acid-catalyzed elimination and oxidative degradation [1]. Ab initio calculations on halogenated methanol models confirm that fluorine substitution increases O-H bond strength more effectively than chlorine, reducing susceptibility to dehydration side reactions during storage and handling .

Analytical Method Development and QC Reference Standard Preparation

The distinct reversed-phase HPLC retention profile of 4-fluorobenzhydrol enables its use as a system suitability standard or retention time marker in analytical methods designed to monitor multi-component reaction mixtures containing unsubstituted and chlorinated benzhydrol analogs. Commercially available material with documented 97–99% purity [1] provides a reliable reference for establishing relative retention times, quantifying impurity profiles, and verifying the absence of halogen-substitution errors (e.g., accidental procurement or mislabeling of 4-chlorobenzhydrol) in regulated pharmaceutical intermediate supply chains.

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